

Urotensin II Receptor Knockout Mice: A Comparative Phenotypic Analysis

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This guide provides a comprehensive comparison of the phenotype of Urotensin II receptor (UTS2R) knockout mice with their wild-type counterparts. Urotensin II (U-II) is a potent vasoactive peptide, and its receptor, UTS2R (also known as GPR14), is implicated in a range of physiological and pathological processes.[1][2] Understanding the phenotype of mice lacking this receptor is crucial for elucidating its function and for the development of therapeutic agents targeting the U-II system. This guide summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.

Cardiovascular Phenotype

The initial discovery of U-II as one of the most potent endogenous vasoconstrictors spurred significant interest in its cardiovascular role.[1] However, studies on UTS2R knockout mice have revealed a complex and sometimes contradictory picture of its importance in maintaining cardiovascular homeostasis under basal conditions.

Basal Hemodynamics

In several studies, UTS2R knockout mice on a wild-type background did not exhibit significant alterations in basal cardiovascular parameters compared to their wild-type littermates. This suggests that the U-II/UTS2R system may not be essential for the maintenance of blood pressure and cardiac function under normal physiological conditions in mice.[3][4][5]



Table 1: Basal Hemodynamic Parameters in UTS2R Knockout Mice vs. Wild-Type Mice

Parameter	Genotype	Value	Significance	Reference
Mean Arterial Pressure (mmHg)	Wild-Type	108 ± 5	NS	[3]
UTS2R KO	105 ± 4	NS	[3]	
Heart Rate (bpm)	Wild-Type	550 ± 20	NS	[3]
UTS2R KO	540 ± 15	NS	[3]	_
Cardiac Output (mL/min)	Wild-Type	15.2 ± 1.1	NS	[3]
UTS2R KO	14.8 ± 0.9	NS	[3]	
Ejection Fraction (%)	Wild-Type	65 ± 3	NS	[3]
UTS2R KO	63 ± 4	NS	[3]	

NS: Not Significant

Vascular Reactivity

A key finding in UTS2R knockout mice is the selective loss of vascular contractile response to U-II. Aortae isolated from UTS2R knockout mice do not contract in response to human U-II, confirming that UTS2R is the primary receptor mediating this effect.[5] However, the contractile response to other vasoconstrictors, such as phenylephrine and endothelin-1, remains intact, indicating no generalized defect in vascular smooth muscle function.[5]

Atherosclerosis

The role of the U-II system in atherosclerosis is more pronounced. In a mouse model of atherosclerosis (ApoE knockout background), the additional deletion of the UTS2R gene (double knockout, DKO) led to a significant increase in atherosclerotic plaque formation when fed a high-fat diet.[6] This was associated with enhanced hyperlipidemia.[6]



Table 2: Atherosclerosis in UTS2R/ApoE Double Knockout Mice

Parameter	Genotype	Value	Significance vs. ApoE KO	Reference
Aortic Lesion Area (%)	АроЕ КО	12.5 ± 1.5	-	[6]
UTS2R/ApoE DKO	18.2 ± 2.1	P < 0.05	[6]	

Metabolic Phenotype

The U-II/UTS2R system has emerged as a significant player in metabolic regulation. Studies using UTS2R knockout mice have revealed its involvement in glucose homeostasis, lipid metabolism, and the development of metabolic syndrome-like features.

Glucose Metabolism

In a model of streptozotocin (STZ)-induced diabetes, UTS2R knockout mice exhibited attenuated hyperglycemia and reduced levels of HbA1c compared to wild-type diabetic mice.[7] [8] This suggests a role for UTS2R in the pathophysiology of diabetes. However, under basal conditions, serum glucose levels in UTS2R knockout mice were reported to be similar to wild-type mice.[9]

Table 3: Metabolic Parameters in a Model of STZ-Induced Diabetes

Parameter	Genotype (STZ-treated)	Value	Significance vs. WT STZ	Reference
Blood Glucose (mg/dL)	Wild-Type	450 ± 30	-	[7]
UTS2R KO	320 ± 25	P < 0.05	[7]	
HbA1c (%)	Wild-Type	9.8 ± 0.7	-	[7]
UTS2R KO	7.5 ± 0.5	P < 0.05	[7]	



Lipid Metabolism and Obesity

UTS2R knockout mice, particularly when crossed with an ApoE knockout background and fed a high-fat diet, exhibit a more severe hyperlipidemic phenotype with elevated serum total cholesterol and triglycerides compared to ApoE knockout mice alone.[6] Interestingly, despite the increased hyperlipidemia, these double knockout mice showed decreased hepatic steatosis (fatty liver).[6]

Table 4: Serum Lipid Profile in UTS2R/ApoE Double Knockout Mice on a High-Fat Diet

Parameter	Genotype	Value (mg/dL)	Significance vs. ApoE KO	Reference
Total Cholesterol	ApoE KO	1250 ± 150	-	[6]
UTS2R/ApoE DKO	1800 ± 200	P < 0.001	[6]	
Triglycerides	ApoE KO	250 ± 30	-	[6]
UTS2R/ApoE DKO	400 ± 40	P < 0.001	[6]	

Neurological and Behavioral Phenotype

The expression of UTS2R in the central nervous system suggests its involvement in neurological and behavioral processes.[8] However, the behavioral phenotype of UTS2R knockout mice has been less extensively characterized compared to the cardiovascular and metabolic aspects.

One study investigating the role of UTS2R in the aftermath of subarachnoid hemorrhage (SAH) in male mice found that UTS2R knockout mice did not show altered learning or long-term memory after the SAH event.[10] In contrast, another study involving central administration of U-II in wild-type mice suggested that U-II can induce anxiogenic- and depressant-like effects.[8] [11] These findings hint at a potential role for the U-II/UTS2R system in mood and anxiety, but further studies specifically characterizing the behavior of UTS2R knockout mice are needed for a conclusive understanding.



Experimental Protocols Cardiovascular Phenotyping

Blood Pressure Measurement (Non-invasive Tail-Cuff Method)

- Acclimatization: Mice are acclimatized to the restraining device and tail-cuff inflation for several days prior to the measurement to minimize stress-induced variations.[10]
- Procedure: Conscious mice are placed in a restrainer on a heated platform to maintain body temperature. A tail-cuff with a volume pressure recording (VPR) sensor is placed on the tail.
 [10]
- Data Acquisition: The cuff is automatically inflated and deflated multiple times, and the VPR sensor detects blood volume changes to determine systolic and diastolic blood pressure.[10]
- Analysis: The average of several consecutive readings is taken for each animal.

Aortic Ring Vasoconstriction Assay

- Tissue Preparation: Thoracic aortas are carefully dissected from euthanized mice and cut into 2-3 mm rings.
- Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
- Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.
- Experiment: Cumulative concentration-response curves are generated for U-II and other vasoactive agents (e.g., phenylephrine, KCl). Contractile responses are measured isometrically.[5]

Metabolic Phenotyping

Intraperitoneal Glucose Tolerance Test (IPGTT)

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.



- Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample (time 0).[9]
- Glucose Injection: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.[9]
- Blood Sampling: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[9]
- Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Behavioral Phenotyping

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

- Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1][2][6]
- Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[2][6]
- Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
- Analysis: A lower percentage of time spent and entries into the open arms is indicative of higher anxiety-like behavior.[1][6]

Forced Swim Test (FST) for Depressive-Like Behavior

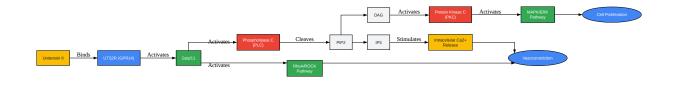
- Apparatus: A cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[4][12]
- Procedure: Mice are placed in the water for a 6-minute session.
- Data Collection: The duration of immobility (floating without active swimming) is recorded,
 typically during the last 4 minutes of the test.[12]



 Analysis: An increase in immobility time is interpreted as a measure of depressive-like behavior.[4]

Signaling Pathways and Experimental Workflows Urotensin II Receptor Signaling Pathway

Urotensin II receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. [1][2] Activation of UTS2R by U-II initiates a cascade of intracellular signaling events, leading to various cellular responses, including vasoconstriction and cell proliferation. The main downstream signaling pathways include the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2] These events can further activate downstream pathways like the MAPK/ERK and RhoA/ROCK pathways.[13]



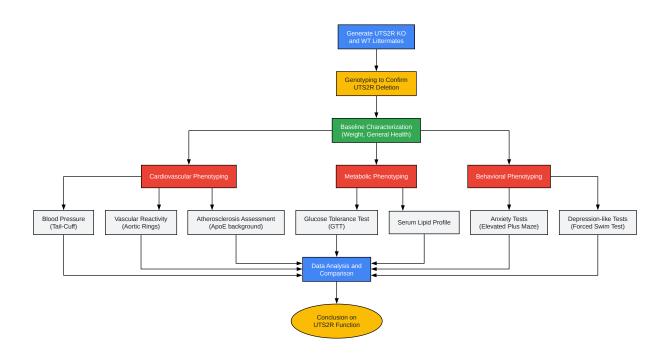
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Caption: Urotensin II Receptor Signaling Cascade.

Experimental Workflow for Phenotyping UTS2R Knockout Mice

The following diagram illustrates a typical workflow for the comprehensive phenotypic analysis of UTS2R knockout mice compared to wild-type controls.





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Caption: Workflow for UTS2R Knockout Mouse Phenotyping.

In conclusion, the Urotensin II receptor knockout mouse model has been instrumental in dissecting the complex roles of the U-II system. While the absence of a strong basal cardiovascular phenotype was initially surprising, subsequent studies have highlighted the importance of UTS2R in the context of cardiovascular disease, particularly atherosclerosis, and



in metabolic regulation. The neurological and behavioral consequences of UTS2R deletion remain an area ripe for further investigation. This guide provides a foundational understanding of the current knowledge and the experimental approaches used to characterize this important model in biomedical research.

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